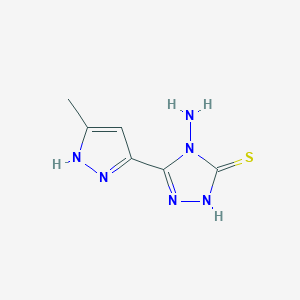

4-amino-5-(3-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

描述

属性

IUPAC Name |

4-amino-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6S/c1-3-2-4(9-8-3)5-10-11-6(13)12(5)7/h2H,7H2,1H3,(H,8,9)(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXGXEZHAPITAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=NNC(=S)N2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

化学反应分析

Types of Reactions

4-amino-5-(3-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Disulfides.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

One of the most significant applications of this compound is its potential as an antimicrobial agent. Research has demonstrated that derivatives of triazole-thiol compounds exhibit promising activity against a range of bacteria and fungi. For instance, a study synthesized various derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol which showed notable antimicrobial properties against strains such as Escherichia coli and Candida albicans . The mechanism underlying this activity is believed to involve the inhibition of specific enzymes critical for microbial survival.

Antifungal Properties

In addition to antibacterial effects, triazole derivatives have been explored for their antifungal capabilities. The synthesis of novel triazole-thiol compounds has been linked to enhanced antifungal activity, making them candidates for treating resistant fungal infections . The structural modifications in these compounds can lead to increased potency and selectivity.

Antioxidant Activity

Research indicates that some triazole derivatives possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. These compounds may help in scavenging free radicals, thus contributing to cellular protection .

Agricultural Applications

Fungicides

The compound's structure suggests potential use as a fungicide in agriculture. Triazole-based fungicides are well-known for their effectiveness in managing fungal diseases in crops. The ability of 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol to inhibit fungal growth could be harnessed for developing new agricultural chemicals that are both effective and environmentally friendly.

Plant Growth Regulators

Some studies have explored the role of triazole compounds as plant growth regulators. Their ability to modulate plant hormones can lead to improved growth rates and resistance to environmental stresses . This application is particularly relevant in enhancing crop yields and sustainability.

Material Science

Corrosion Inhibitors

The compound has also been investigated for its potential use as a corrosion inhibitor in various industrial applications. Its thiol group can form protective films on metal surfaces, thereby preventing corrosion . This property is particularly valuable in industries where metal components are exposed to harsh environments.

Polymer Additives

In material science, triazole derivatives can serve as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of such compounds into polymers may improve their performance in various applications ranging from packaging to automotive materials .

Comprehensive Data Table

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of this compound and tested their antimicrobial efficacy using agar-well diffusion methods. Compounds demonstrated varying degrees of activity against both bacterial and fungal strains, with some exhibiting zones of inhibition greater than 20 mm against Staphylococcus aureus .

Case Study 2: Agricultural Application

In agricultural trials, a formulation containing the triazole derivative was applied to crops affected by fungal pathogens. Results indicated a significant reduction in disease incidence compared to untreated controls, highlighting its potential as an eco-friendly fungicide alternative .

作用机制

The mechanism of action of 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The amino and thiol groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting their activity or altering their function .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The biological and chemical behavior of 1,2,4-triazole derivatives is heavily influenced by substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Electronic Comparison of Selected Triazole Derivatives

Key Findings :

- Electron-donating groups (e.g., methylpyrazole in the target compound) enhance antioxidant activity by stabilizing radical intermediates, as demonstrated in DPPH and ABTS assays .

- Electron-withdrawing groups (e.g., nitro in ) reduce antioxidant capacity but improve reactivity in condensation reactions, such as Schiff base formation .

- Bulkier substituents (e.g., quinoline in ) may hinder membrane permeability in biological systems but enhance intercalation with DNA or proteins .

Antioxidant Activity

- The target compound’s 3-methylpyrazole group contributes to a balanced electronic profile, enabling an antioxidant capacity comparable to derivatives like 4-amino-5-(thiophen-2-ylmethyl)-... (88.89% radical scavenging at 1 mM) . However, its performance is superior to phenyl-substituted analogues (e.g., AT in , % at 1 mM) due to the pyrazole’s stronger electron-donating effects .

- Fluorinated or chlorinated derivatives (e.g., ) exhibit reduced antioxidant activity, highlighting the detrimental impact of electron-withdrawing halogens .

Antibacterial and Anticancer Potential

- The benzylthio-substituted analogue (compound 9 in ) demonstrated moderate antibacterial activity against Staphylococcus aureus, attributed to the thiol group’s ability to disrupt bacterial membranes .

- Pyridyl-substituted triazoles () show promise in electrochemical detection of sulfhydryl compounds and coordination chemistry due to the pyridine’s lone pair .

Key Advancements

- Antioxidant Design : Quantum chemical calculations () validate that electron-donating groups lower the energy gap between HOMO-LUMO orbitals, enhancing radical scavenging .

- 3D-QSAR Models : Substituent position (e.g., pyridin-3-yl vs. pyrazol-5-yl) significantly impacts anticancer activity, with steric parameters playing a critical role .

- Thermal Stability : Silsesquioxane-modified triazoles () exhibit high thermal resistance (>300°C), suggesting utility in material science .

生物活性

4-Amino-5-(3-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by the presence of both pyrazole and triazole rings. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate in refluxing ethanol or similar solvents.

Biological Activities

The biological activities of this compound have been extensively studied, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial activity. In a study evaluating various S-substituted derivatives, compounds showed activity against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| A | 31.25 | Pseudomonas aeruginosa |

| B | 62.5 | Staphylococcus aureus |

| C | 31.25 | Escherichia coli |

| D | 62.5 | Candida albicans |

Anticancer Activity

The anticancer potential of this compound was investigated using various cancer cell lines including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The synthesized compounds demonstrated cytotoxic effects with selectivity towards cancer cells, indicating potential for further development as anticancer agents .

| Cell Line | IC50 (μM) |

|---|---|

| IGR39 (Melanoma) | 10 |

| MDA-MB-231 (Breast) | 15 |

| Panc-1 (Pancreatic) | 20 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The amino and thiol groups can form hydrogen bonds and coordinate with metal ions, influencing enzymatic pathways and receptor functions. This interaction may inhibit enzyme activity or alter receptor signaling pathways .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Antimicrobial Evaluation : A study focusing on S-substituted derivatives showed promising antimicrobial properties against multiple pathogens with a notable structure–activity relationship suggesting that modifications to the thiol group could enhance efficacy .

- Cytotoxicity Assessment : In a series of experiments assessing cytotoxicity against cancer cell lines, certain derivatives exhibited selective toxicity towards malignant cells while sparing normal cells, indicating a potential therapeutic index for future drug development .

常见问题

Basic Research Questions

Q. What established synthetic routes are used to prepare 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via cyclization of hydrazinecarbothioamide precursors in basic media, followed by purification in alcoholic solvents. Optimization involves adjusting reaction time (12–24 hours), temperature (70–80°C), and stoichiometric ratios of reagents like 3-methylpyrazole derivatives and thiourea intermediates. Glacial acetic acid is often used as a catalyst for Schiff base formation in subsequent derivatization steps .

- Key Parameters :

- Solvent choice (e.g., methanol, ethanol) for solubility control.

- Use of sodium hydroxide to deprotonate thiol groups during alkylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Techniques :

- FTIR : Identifies functional groups (e.g., ν(S–H) at ~2550 cm⁻¹, ν(N–H) at ~3300 cm⁻¹) and coordination shifts in metal complexes .

- UV-Vis Spectroscopy : Detects π→π* and n→π* transitions in the triazole and pyrazole rings (λmax ~260–320 nm) and metal-to-ligand charge transfer (MLCT) bands in complexes .

- ¹H/¹³C NMR : Confirms alkylation or Schiff base formation (e.g., shifts in thiol protons or imine carbons) .

- Elemental Analysis : Validates purity (>95%) and stoichiometry .

Q. How does the compound coordinate with transition metals, and what geometries are observed?

- Coordination Modes : The ligand binds via the thiol (–SH) and amino (–NH₂) groups, forming five-membered chelate rings.

- Geometries :

| Metal Ion | Geometry | Evidence Source |

|---|---|---|

| Cu(II) | Square planar | FTIR/UV-Vis |

| Zn(II) | Tetrahedral | Elemental/spectral data |

| Ni(II) | Octahedral (with solvent ligands) | X-ray diffraction (indirect) |

Advanced Research Questions

Q. How does microwave-assisted synthesis improve the yield and purity of derivatives compared to conventional methods?

- Methodology : Microwave irradiation (e.g., Milestone Flexi Wave system) reduces reaction time from hours to minutes (e.g., 10–30 minutes at 100–150°C) by enhancing reaction kinetics. For example, S-alkylation with (3-bromopropyl)benzene in i-propanol under microwaves achieves >85% yield vs. 60–70% conventionally .

- Advantages :

- Reduced side reactions (e.g., oxidation of thiol groups).

- Higher reproducibility due to precise temperature control .

Q. How can researchers resolve contradictions in determining coordination geometries using spectroscopic vs. crystallographic data?

- Strategies :

- Cross-validate FTIR/UV-Vis data with X-ray crystallography (if crystals are obtainable). For example, square planar Cu(II) complexes may show d-d transitions at ~600 nm in UV-Vis, but distorted geometries due to Jahn-Teller effects can complicate interpretation .

- Use magnetic susceptibility measurements to distinguish between high-spin (tetrahedral) and low-spin (square planar) configurations .

Q. How do structural modifications (e.g., alkylation, Schiff base formation) enhance electrochemical sensing applications?

- Case Study :

- Alkylation : S-alkyl derivatives (e.g., 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide) improve solubility and electron transfer kinetics in carbon paste electrodes .

- Schiff Bases : Derivatives with 5-nitrosalicylaldehyde form stable complexes with Cu(II), enabling selective detection of sulfhydryl compounds (LOD: 0.1 nM) via cyclic voltammetry .

Q. What computational methods predict the biological activity of S-alkyl derivatives?

- Approaches :

- Molecular Docking : AutoDock Vina assesses binding affinity to targets like cyclooxygenase-2 (COX-2). Derivatives with fluorophenyl groups show enhanced hydrophobic interactions .

- ADME Analysis : SwissADME predicts bioavailability (e.g., LogP ~2.5 for methyl derivatives) and metabolic stability .

Q. How do structural changes influence antiradical activity in DPPH assays?

- Structure-Activity Relationships :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。